酪氨酸亮氨酸肽

描述

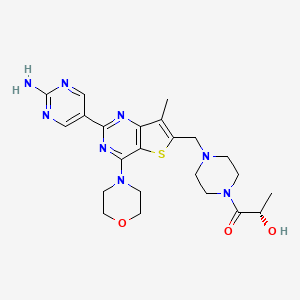

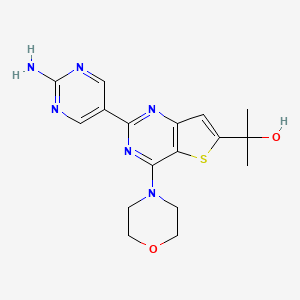

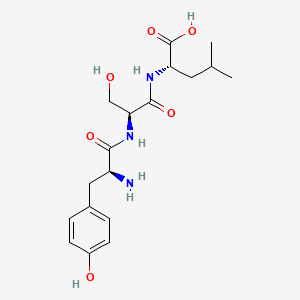

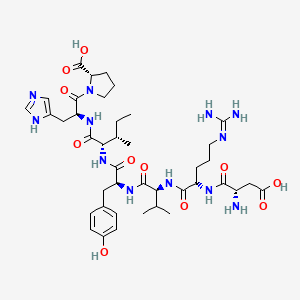

Tyroserleutide, also known as YSL, is a tripeptide consisting of tyrosine, serine, and leucine . It has potential antineoplastic activity . Although the mechanism of its antitumor activity has yet to be fully elucidated, tyroserleutide appears to inhibit the expression of ICAM-1 (CD54), a cell adhesion factor of the immunoglobulin (Ig) superfamily that plays an important role in the invasion, adhesion, and metastasis of tumor cells .

Synthesis Analysis

Tyroserleutide has various advantages over other bioactive peptides such as its low molecular weight, simple construction, nonimmunogenicity, specificity, few side effects, and ease of synthesis .Molecular Structure Analysis

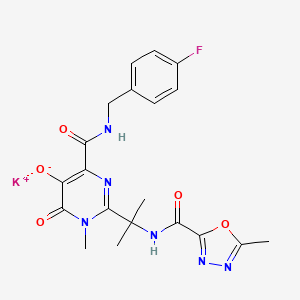

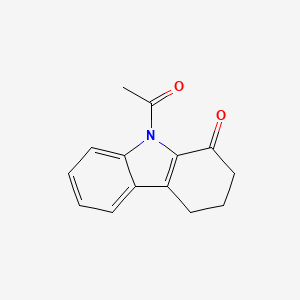

The molecular formula of Tyroserleutide is C18H27N3O6 . Its molecular weight is 381.4 g/mol . The IUPAC name is (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2-amino-3- (4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid .Chemical Reactions Analysis

Tyroserleutide has been found to have significant therapeutic impact on hepatocellular carcinoma (HCC) BEL-7402 cells transplanted in nude mice . It can destroy the mitochondrial structure and induces apoptosis in tumor cells .Physical And Chemical Properties Analysis

Tyroserleutide has a molecular weight of 381.4 g/mol . Its molecular formula is C18H27N3O6 . The IUPAC name is (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-2-amino-3- (4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid .科学研究应用

Treatment of Hepatocellular Carcinoma

Tyroserleutide has shown therapeutic efficacy in an experimental BEL-7402 human hepatocarcinoma model . It significantly inhibited the proliferation of five human hepatocarcinoma cell lines, both in vitro and in vivo . These results support the clinical application of YSL for the treatment of human hepatocarcinoma .

Large-Scale Screening of Anticancer Compounds

The hollow fiber assay (HFA) is a solid tumor model for large-scale screening of potential anticancer compounds . Tyroserleutide has been used in this model to minimize expenditures of materials, time, and money .

Enhancement of Antitumor Effects of Macrophages

Tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro . It activates the monocyte–macrophage system, which enhances macrophage antitumor effects against BEL-7402 and B16-F10 cells .

Stimulation of Cytotoxic Effector Secretion

Tyroserleutide stimulates the secretion by macrophages of cytotoxic effectors such as IL-1β, TNF-α, and NO . This suggests that YSL could be used to enhance the body’s immune response against tumors .

Inhibition of Tumor Growth and Metastasis

Tyroserleutide inhibits the growth and metastasis of human hepatocellular carcinoma (HCC) . This suggests that YSL could be used as a therapeutic agent for HCC .

Investigation of Antitumor Mechanisms

The biological activities contributing to the antitumor effects of Tyroserleutide are not yet known . Therefore, YSL could be used in research to investigate the mechanisms of antitumor activity .

作用机制

Target of Action

Tyroserleutide (YSL) is an immunologically active tripeptide compound . It has been found to have significant effects on tumor cells, particularly hepatocellular carcinoma cells .

Mode of Action

Studies have shown that the cell uptake of tyroserleutide was related to endocytosis mediated by reticulin and megacytosis . It has also been found to induce significantly higher cytotoxicity on tumor cells .

Biochemical Pathways

Tyroserleutide has been found to stimulate the secretion of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and nitric oxide (NO) by macrophages . These molecules are key players in the immune response against tumor cells.

Pharmacokinetics

It has been found that a nanodelivery system with targeting effect could significantly improve the therapeutic efficacy of tyroserleutide, overcoming its difficulty to be orally absorbed into the site of action by the intestine .

Result of Action

Tyroserleutide has been found to inhibit the proliferation and tumor formation of some liver cancer cell lines . It has also been found to enhance the antitumor effects of macrophages . In addition, Tyroserleutide has been found to interfere with the function of mitochondria .

Action Environment

The action of Tyroserleutide can be influenced by the environment in which it is administered. For example, it has been found that the use of a nanodelivery system can enhance the therapeutic efficacy of Tyroserleutide . .

未来方向

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O6/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGGXGKQSVEQHR-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyroserleutide | |

CAS RN |

138168-48-6 | |

| Record name | Tyroserleutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TYROSERLEUTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9TIM50J8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-3-(2'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1684590.png)